Squamocin-G, also widely known in literature as bullatacin or rolliniastatin-2, is a structurally complex Annonaceous acetogenin characterized by a long aliphatic chain containing an adjacent bis-tetrahydrofuran (THF) ring system and a terminal γ-lactone [1]. As a lipophilic secondary metabolite isolated from Annona squamosa and related species, it functions as a quantitatively established inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) [2]. For procurement professionals and researchers, squamocin-G represents a critical high-value reference material and lead compound. Its extreme lipophilicity and structural complexity make it a vital benchmark for developing advanced botanical pesticides and investigating multidrug-resistant oncology models, where its target affinity is quantitatively distinct from that of standard commercial agents [1].
Substituting squamocin-G with crude Annona extracts or generic acetogenin isomers (such as squamocin-H or squamostatin-A) fundamentally compromises assay reproducibility and biological efficacy [1]. The specific stereochemical configuration of squamocin-G's adjacent bis-THF rings dictates its precise binding affinity within the quinone-binding pocket of mitochondrial Complex I[2]. This structural specificity results in massive quantitative differences in performance; for example, squamocin-G exhibits over 200-fold greater nematicidal potency against specific agricultural pathogens compared to its close isomer squamocin-H [1]. Furthermore, crude extracts introduce variable concentrations of less active analogs, masking the true dose-response curve and rendering them unsuitable for rigorous structure-activity relationship (SAR) studies or standardized formulation development[1].
In comparative in vitro assays targeting the phytoparasitic nematode Meloidogyne incognita, purified squamocin-G demonstrated a profound quantitative advantage over its structural isomer squamocin-H [1]. While both are Annonaceous acetogenins, the specific stereochemistry of squamocin-G yielded an LC50 of 0.339 μg/mL at 48 hours, whereas squamocin-H required 71.21 μg/mL to achieve the same lethality [1].
| Evidence Dimension | In vitro nematicidal activity (LC50 at 48h) |
| Target Compound Data | 0.339 μg/mL |
| Comparator Or Baseline | Squamocin-H (71.21 μg/mL) |
| Quantified Difference | ~210-fold higher potency for squamocin-G |
| Conditions | In vitro assay against M. incognita at 48 hours |
This 210-fold potency difference dictates the selection of squamocin-G over other acetogenin isomers when procuring active pharmaceutical ingredients for low-dose botanical nematicides.
Squamocin-G (bullatacin) exhibits distinct cytotoxicity against multidrug-resistant cancer cell lines, outperforming standard chemotherapeutic benchmarks[1]. Against the human breast adenocarcinoma multidrug-resistant cell line (MCF-7/ADR), squamocin-G was quantified to be 250 times more potent than doxorubicin, a frontline clinical agent [1].
| Evidence Dimension | In vitro cytotoxicity (Relative potency) |
| Target Compound Data | 250-fold greater potency than benchmark |
| Comparator Or Baseline | Doxorubicin (Standard benchmark) |
| Quantified Difference | 250 times more potent |
| Conditions | MCF-7/ADR multidrug-resistant human breast adenocarcinoma cell line |
Justifies the procurement of squamocin-G as a critical positive control or lead scaffold in the discovery of therapies targeting chemoresistant tumors where standard agents fail.
The extreme lipophilicity of squamocin-G presents specific handling and formulation requirements that buyers must anticipate prior to procurement [1]. Its aqueous solubility is exceptionally poor, measuring at less than 1 μg/mL in standard physiological buffers [1]. Consequently, successful in vitro and in vivo applications require procurement of compatible organic solvents (such as DMSO) or downstream processing into water-soluble prodrugs (e.g., glycoconjugates) [1].
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | <1 μg/mL |
| Comparator Or Baseline | Standard hydrophilic drug baselines (>100 μg/mL) |
| Quantified Difference | Highly insoluble in unmodified aqueous media |
| Conditions | Standard aqueous buffer at physiological pH |
Informs formulation scientists that raw squamocin-G must be processed with specific solubilizers or conjugated to hydrophilic moieties before biological screening.
Utilizing highly purified squamocin-G rather than crude Annona squamosa seed extracts is essential for achieving microgram-level efficacy in agrochemical screening [1]. While the crude methanol extract achieves high mortality against Bursaphelenchus xylophilus at 250 μg/mL, isolated squamocin-G demonstrates an LC50 of exactly 0.008 μg/mL [1].
| Evidence Dimension | In vitro nematicidal activity against B. xylophilus |
| Target Compound Data | LC50 = 0.008 μg/mL |
| Comparator Or Baseline | Crude methanol extract (Requires 250 μg/mL for high mortality) |
| Quantified Difference | >30,000-fold reduction in required concentration |
| Conditions | In vitro assay against B. xylophilus at 48 hours |
Proves that procuring the purified isolate is mandatory for precision agrochemical applications where crude mixtures fail to provide standardized, low-dose efficacy.
Due to its ~210-fold potency advantage over isomers like squamocin-H, squamocin-G is a highly effective active ingredient for formulating next-generation, low-dose agrochemicals targeting Meloidogyne incognita and Bursaphelenchus xylophilus [1].
Its 250-fold greater potency compared to doxorubicin makes squamocin-G an indispensable positive control and structural template for oncology researchers targeting MDR breast (MCF-7/ADR) and lung carcinomas via Complex I inhibition [2].
Because its native aqueous solubility is <1 μg/mL, squamocin-G serves as an excellent lipophilic precursor for medicinal chemists developing water-soluble delivery systems, such as glycosylated derivatives or liposomal formulations, to enhance bioavailability [2].